molecular formula C19H15BrClFN2O4 B038343 Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate CAS No. 112733-28-5

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate

Cat. No. B038343
M. Wt: 469.7 g/mol
InChI Key: FQXIRXTVFVCJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate, commonly known as EF5, is a chemical compound that is widely used in scientific research as a hypoxia marker. It is a potent nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. EF5 has been extensively studied for its potential use in cancer diagnostics and therapy, as well as in the development of new drugs and treatments.

Mechanism Of Action

EF5 is a nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. The mechanism of action of EF5 involves the reduction of the nitro group of the compound under hypoxic conditions, which results in the formation of a highly reactive intermediate that binds to cellular macromolecules. This binding allows for the detection and measurement of hypoxic regions in cells and tissues.

Biochemical And Physiological Effects

EF5 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic compound that does not interfere with cellular metabolism or function. EF5 has been extensively studied in animal models and has been shown to be safe and well-tolerated.

Advantages And Limitations For Lab Experiments

EF5 has several advantages for use in lab experiments. It is a highly selective hypoxia marker that can be used to identify and measure hypoxic regions in cells and tissues. EF5 is also non-toxic and does not interfere with cellular metabolism or function. However, there are some limitations to the use of EF5 in lab experiments. The synthesis of EF5 is a complex process that requires expertise in synthetic organic chemistry. EF5 is also a relatively expensive compound, which can limit its use in some research settings.

Future Directions

There are several future directions for the use of EF5 in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells and tissues. EF5 can also be used to study the effects of low oxygen levels on other diseases and conditions, such as ischemic heart disease and stroke. Additionally, EF5 can be used in combination with other hypoxia markers and imaging techniques to provide more detailed information about hypoxic regions in cells and tissues.

Scientific Research Applications

EF5 is widely used in scientific research as a hypoxia marker to study the effects of low oxygen levels on cells and tissues. It is used to identify and measure hypoxic regions in tumors and other tissues, which can provide valuable information for cancer diagnosis and treatment. EF5 is also used in the development of new drugs and treatments that target hypoxic cells and tissues.

properties

CAS RN

112733-28-5

Product Name

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate

Molecular Formula

C19H15BrClFN2O4

Molecular Weight

469.7 g/mol

IUPAC Name

ethyl 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C19H15BrClFN2O4/c1-2-28-17(25)10-23-16-8-13(21)5-6-14(16)18(26)24(19(23)27)9-11-3-4-12(20)7-15(11)22/h3-8H,2,9-10H2,1H3

InChI Key

FQXIRXTVFVCJFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F

synonyms

ETHYL [3-(4-BROMO-2-FLUOROBENZYL)-7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline (500 mg), ethyl bromoacetate (218 mg) and potassium carbonate (360 mg) in N,N-dimethylformamide (5 ml) was stirred at 30° C. for 30 minutes. The solution was evaporated and the residue was dissolved in ethyl acetate. The solution was washed in turn with 0.5N aqueous hydrochloric acid and water, and then dried over magnesium sulfate. The solvent was removed in vacuo to give a crystalline residue, which was crystallized from a mixture of ethyl acetate and n-hexane to give ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]acetate (550 mg).
Name
3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (176 g) in N,N-dimethylformamide (3.5 l) was added sodium hydride (60% in mineral oil, 32.3 g) at 0° C. and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added a solution of 4-bromo-2-fluorobenzyl bromide (200 g) in N,N-dimethylformamide (100 ml) below 20° C. over a 20-minute period and the resulting mixture was stirred at room temperature for 1 hour. 3N Aqueous hydrochloric acid (62.2 ml) was added to the mixture below 15° C. and the solvent was evaporated in vacuo. The residue was poured into a mixture of ethyl acetate (3 l) and water (3 l), and the resulting mixture was stirred for 15 minutes. The precipitates were filtered off and the organic layer was separated. The solution was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized with addition of isopropyl ether and the crystals were collected by filtration and washed with isopropyl ether. The crude crystals and the precipitates were mixed and recrystallized from a mixture of ether acetate (0.9 l) and n-hexane (0.9 l) to give ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]acetate (251 g).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
62.2 mL
Type
reactant
Reaction Step Three

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